6-Thiotheophylline

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of theophylline and 6-thiotheophylline 7-ribosyl nucleosides has been achieved through both direct coupling of the base and the sugar, as well as by constructing the imidazole ring. This process was studied for its conformational syn/anti equilibrium, analyzed using molecular mechanics and low-temperature line-shape/1H NMR methods (Rico-Gómez et al., 2003).

In Coordination Chemistry

6-Thiotheophylline has been utilized in the synthesis of ruthenium complexes. When reacted with RuClCp(mPTA)22 in water, bis-ruthenium complexes were formed, characterized by elemental analysis, IR, and multinuclear NMR spectroscopy. Cyclic voltammetry indicated two one-electron irreversible oxidative responses in these complexes. However, they showed poor antiproliferative activity against certain human cell lines (Hajii et al., 2017).

Photochemical Properties for Therapeutic Potential

6-Thiotheophylline, as part of the thiopurines group, has distinctive photochemical properties. These properties have been considered for therapeutic applications, such as in synergistic interactions with UVA light. Such interactions have been shown to sensitize human cells to UVA, suggesting potential novel therapeutic approaches for conditions like psoriasis or superficial tumors (Massey et al., 2001).

Analysis in Mass Spectrometry

6-Aza-2-thiothymine, related to 6-thiotheophylline, has been used as a novel matrix system for the analysis of oxidized phospholipids by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This method offers a significant advantage for highly sensitive profiling of biological samples, such as human plasma (Stübiger et al., 2010).

Additional Research Insights

Other research has focused on the pharmacology and pharmacogenetics of thiopurines, including 6-thiotheophylline, exploring their use in treating malignancies, rheumatic diseases, and other conditions. However, this area of study also touches on drug-related aspects like metabolism and toxicity, which falls outside the scope of this summary (Sahasranaman et al., 2008).

Safety and Hazards

Orientations Futures

6-Thiotheophylline is currently being investigated for its potential in cancer treatment. Specifically, it is being studied as a telomere-targeting agent in clinical development for Non-Small Cell Lung Cancer (NSCLC) . The main objective for the second-generation program is to discover new compounds with potentially improved specificity towards cancer cells relative to normal cells and with potentially increased anticancer activity .

Propriétés

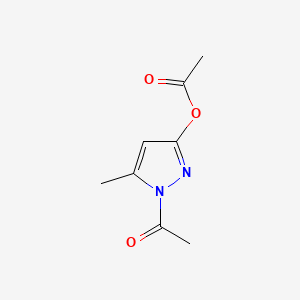

IUPAC Name |

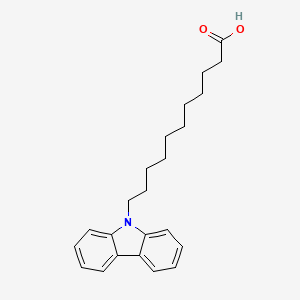

1,3-dimethyl-6-sulfanylidene-7H-purin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-10-5-4(8-3-9-5)6(13)11(2)7(10)12/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDCBLYAEALGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=S)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178704 | |

| Record name | 6-Thiotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2398-70-1 | |

| Record name | 6-Thiotheophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Thiotheophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(10-Methyl-8-phenyl-6-phenylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B1231885.png)

![1,9-dimethyl-N-(2-morpholin-4-ylethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B1231886.png)

![2-[(4-Acetamidophenyl)sulfonylamino]acetic acid [7-(ethoxycarbonylamino)-2-oxo-1-benzopyran-4-yl]methyl ester](/img/structure/B1231888.png)

![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)

![(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)